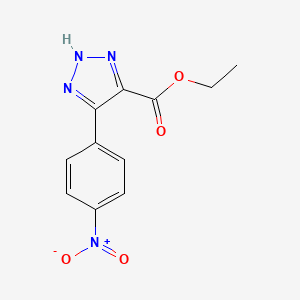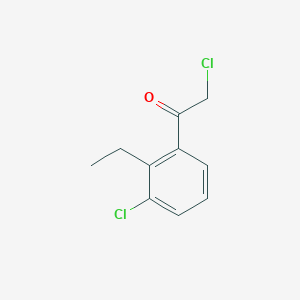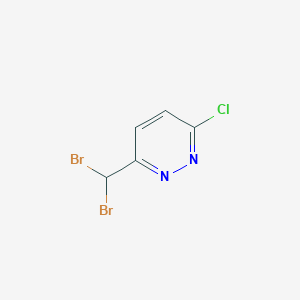
3-Chloro-6-dibromomethyl-pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-dibromomethyl-pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-dibromomethyl-pyridazine can be achieved through several synthetic routes. One common method involves the bromination of 3-chloro-6-methylpyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction typically proceeds under mild conditions, with the bromine atoms selectively substituting the methyl group to form the dibromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product, making it suitable for commercial applications.
化学反应分析
Types of Reactions
3-Chloro-6-dibromomethyl-pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions with aromatic or heteroaromatic halides to form substituted pyridazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy or other nucleophilic groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Coupling Reactions: Nickel or palladium catalysts are commonly used in cross-coupling reactions to form new carbon-carbon bonds.
Major Products Formed
Substituted Pyridazines: Products with various functional groups replacing the halogen atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Coupled Products: Complex molecules with extended aromatic systems.
科学研究应用
3-Chloro-6-dibromomethyl-pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
作用机制
The mechanism of action of 3-Chloro-6-dibromomethyl-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
3-Chloro-6-methylpyridazine: A precursor in the synthesis of 3-Chloro-6-dibromomethyl-pyridazine.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A structurally related compound with similar reactivity.
6-Aryl-3(2H)-pyridazinone: A derivative with different substituents but similar pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and dibromomethyl groups allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C5H3Br2ClN2 |
|---|---|
分子量 |
286.35 g/mol |
IUPAC 名称 |
3-chloro-6-(dibromomethyl)pyridazine |
InChI |
InChI=1S/C5H3Br2ClN2/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H |
InChI 键 |
SKWNRWWMFBVIHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NN=C1C(Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


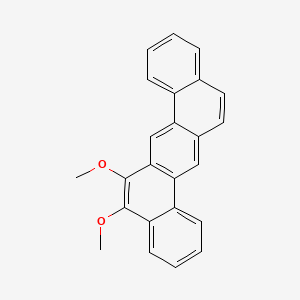
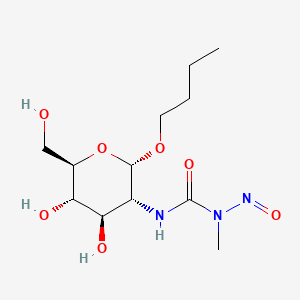
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
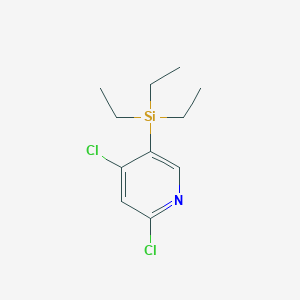
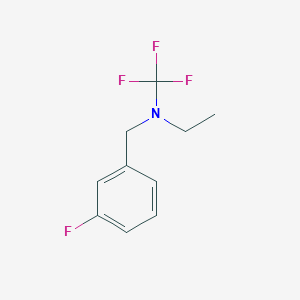
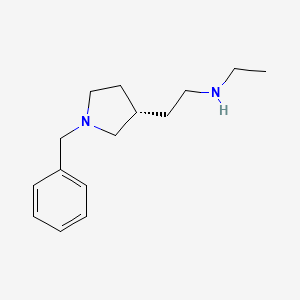
![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)
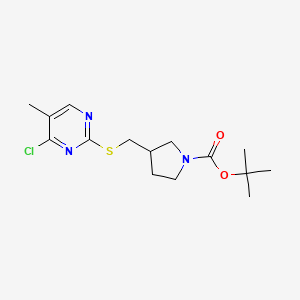
![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
